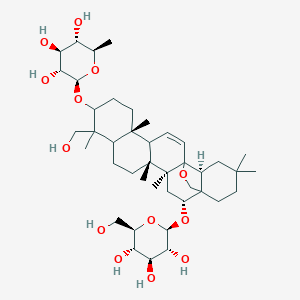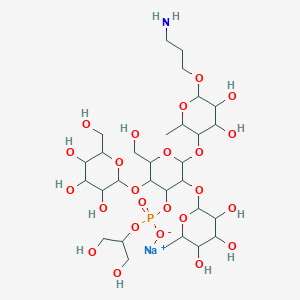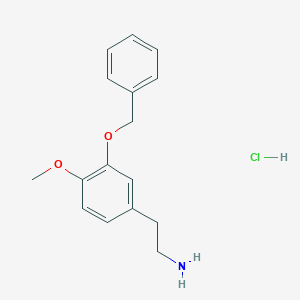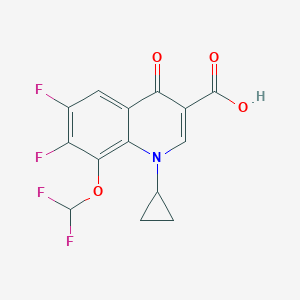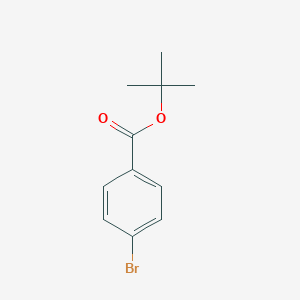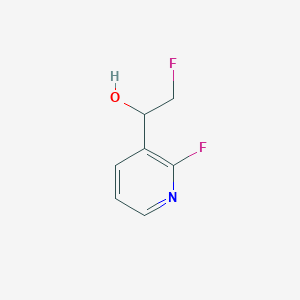
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 2-Fluoro-3-(2-hydroxyethyl)pyridine and is a derivative of pyridine.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to have anti-microbial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential therapeutic agent. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol involves the reaction of 2-bromo-3-fluoropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
145005-31-8 |
|---|---|
Nom du produit |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol |
Formule moléculaire |
C7H7F2NO |
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2 |
Clé InChI |
LTPBAFGOGUNYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
SMILES canonique |
C1=CC(=C(N=C1)F)C(CF)O |
Synonymes |
3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



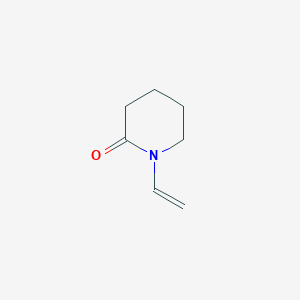
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
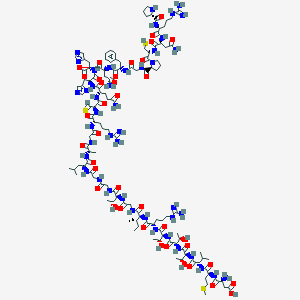
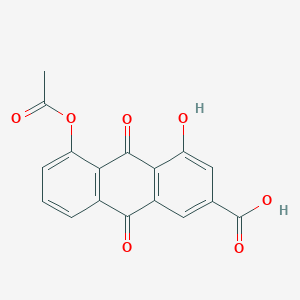
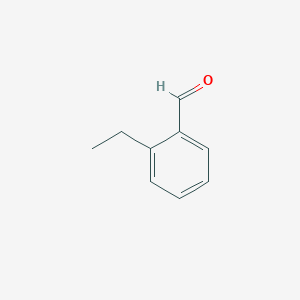
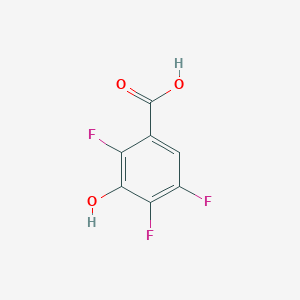
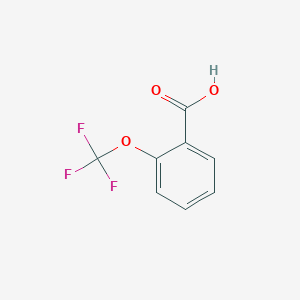
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
